molecular formula C10H13Cl2NO2S B195495 N,N-bis(2-chloroethyl)benzenesulfonamide CAS No. 58023-19-1

N,N-bis(2-chloroethyl)benzenesulfonamide

Cat. No. B195495
CAS RN: 58023-19-1
M. Wt: 282.19 g/mol
InChI Key: RVQHTQXSEYERJS-UHFFFAOYSA-N
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Description

“N,N-bis(2-chloroethyl)benzenesulfonamide” is a chemical compound with the molecular formula C10H13Cl2NO2S and a molecular weight of 282.19 . It is a novel intermediate in the synthesis of Cetirizine .


Molecular Structure Analysis

The molecular structure of “N,N-bis(2-chloroethyl)benzenesulfonamide” can be represented by the SMILES notation: O=SCCCl)(c1ccccc1)=O . The InChI representation is InChI=1S/C10H13Cl2NO2S/c11-6-8-13(9-7-12)16(14,15)10-4-2-1-3-5-10/h1-5H,6-9H2 .


Physical And Chemical Properties Analysis

“N,N-bis(2-chloroethyl)benzenesulfonamide” has a molecular weight of 282.19 g/mol . Other physical and chemical properties are not specified in the search results.

Safety and Hazards

“N,N-bis(2-chloroethyl)benzenesulfonamide” is classified as a hazardous compound . Specific safety measures and hazards are not detailed in the search results.

properties

IUPAC Name

N,N-bis(2-chloroethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Cl2NO2S/c11-6-8-13(9-7-12)16(14,15)10-4-2-1-3-5-10/h1-5H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVQHTQXSEYERJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CCCl)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80311202
Record name N,N-bis(2-chloroethyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80311202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-bis(2-chloroethyl)benzenesulfonamide

CAS RN

58023-19-1
Record name N,N-Bis(2-chloroethyl)benzenesulfonamide
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC240403
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240403
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Record name N,N-bis(2-chloroethyl)benzenesulfonamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-Bis(2-chloroethyl)benzenesulfonamide
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Record name N,N-BIS(2-CHLOROETHYL)BENZENESULFONAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the mechanism of action of N,N-bis(2-chloroethyl)benzenesulfonamide as an antitumor agent?

A1: The research paper focuses on synthesizing and evaluating novel sulfonamide derivatives, including those containing the N,N-bis(2-chloroethyl) moiety, as potential antitumor agents. N,N-bis(2-chloroethyl)benzenesulfonamide itself is a nitrogen mustard, a class of compounds known for their alkylating properties. [] While the paper doesn't delve into the specific mechanism of this compound, nitrogen mustards generally exert their cytotoxic effects by forming covalent bonds with DNA, primarily at the N7 position of guanine. This alkylation disrupts DNA replication and transcription, ultimately leading to cell death. [] The researchers aimed to combine the DNA-alkylating activity of nitrogen mustards with the targeting potential of sulfonamides to enhance antitumor activity and potentially reduce toxicity. []

Q2: How does the structure of N,N-bis(2-chloroethyl)benzenesulfonamide relate to its antitumor activity?

A2: The structure-activity relationship (SAR) is a key aspect explored in this research. The researchers synthesized a series of compounds with modifications around the sulfonamide and the nitrogen mustard moieties. [] For instance, they investigated the impact of incorporating 5-fluorouracil and varying the linker between the sulfonamide and the nitrogen mustard. The study highlights that attaching the nitrogen mustard to a sulfonamide, especially through specific linkers like those incorporating a butyrate group, can significantly influence the compound's antitumor activity and toxicity profile. [] This suggests that the sulfonamide portion might contribute to target selectivity or modulate the overall pharmacokinetic properties of the molecule.

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